(Cyclohexylmethyl)(triphenyl)stannane
Description
Properties
CAS No. |
86623-71-4 |
|---|---|
Molecular Formula |
C25H28Sn |
Molecular Weight |
447.2 g/mol |
IUPAC Name |
cyclohexylmethyl(triphenyl)stannane |
InChI |
InChI=1S/C7H13.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h7H,1-6H2;3*1-5H; |
InChI Key |
ALMYVRFRZREULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chloridotriphenyltin (SnPh₃Cl)
- Molecular Formula : C₁₈H₁₅ClSn ().
- Molecular Weight : 385.47 g/mol.
- Structure : Tin bonded to three phenyl rings and one chloride ligand.
- Key Differences :
- Reactivity : The chloride ligand in SnPh₃Cl facilitates nucleophilic substitution reactions, whereas (cyclohexylmethyl)(triphenyl)stannane’s alkyl group may promote radical or coupling reactions.
- Applications : SnPh₃Cl is used as a pesticide (e.g., Aquatin) and catalyst, while distannanes like [Ph₃SnCH₂SnPh₃] are studied for their supramolecular architectures ().
Acetoxytriphenylstannane (SnPh₃OAc)
Dicyclohexyl(diphenyl)stannane
Tributyl[(methoxymethoxy)methyl]stannane
- Molecular Formula : C₁₅H₃₂O₂Sn ().
- Molecular Weight : 347.11 g/mol.
- Structure : Tin bonded to three butyl groups and a methoxymethoxymethyl moiety.
- Key Differences: Solubility: The butyl chains enhance solubility in non-polar solvents, unlike aromatic triphenylstannanes. Synthetic Utility: Acts as a hydroxymethyl anion equivalent in organic synthesis ().
Structural and Functional Comparison Table
Research Findings and Trends
- Crystal Engineering : Distannanes like [Ph₃SnCH₂SnPh₃] exhibit robust Sn–Sn bonds and near-tetrahedral geometries, enabling applications in metal-organic frameworks ().
- Toxicity Profile : Alkyltin compounds (e.g., cyclohexyl derivatives) generally exhibit lower toxicity than aryl- or acetoxy-substituted stannanes, which are regulated as hazardous substances ().
- Reactivity : Electron-withdrawing groups (e.g., Cl, OAc) enhance electrophilicity at the tin center, while bulky substituents (e.g., cyclohexyl) stabilize the compound against degradation ().
Q & A
Q. Basic Research Focus
- Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies Sn–C vibrational modes in the 450–550 cm range and C–H stretches (2800–3000 cm) .
- Mössbauer Spectroscopy : Quantifies tin oxidation states (δ ≈ 1.3–1.6 mm/s for Sn(IV)) and ligand-field effects .
- Mass Spectrometry (MS) : Electron-impact MS fragments the molecule to confirm molecular weight (e.g., 409 for parent ion) and ligand loss patterns .
How does the tetrahedral distortion of Sn centers influence reactivity in cross-coupling reactions?
Advanced Research Focus
The near-tetrahedral geometry of Sn centers (max. deviation ≤7°) in (Cyclohexylmethyl)(triphenyl)stannane impacts steric accessibility during transmetallation. Bulky cyclohexylmethyl groups reduce nucleophilic attack efficiency, while triphenyl groups stabilize the Sn–C bond. Computational studies (DFT) suggest:
- HOMO-LUMO Gaps : ~4.5 eV, indicating moderate electrophilicity for oxidative addition .
- Steric Parameters : Tolman cone angles >150° for triphenyltin groups, hindering coordination to transition metals .
What strategies resolve contradictions in crystallographic data interpretation for organostannanes?
Advanced Research Focus
Discrepancies in XRD data (e.g., bond lengths, thermal parameters) arise from experimental conditions (e.g., temperature, radiation source). Mitigation strategies include:
- Multi-Temperature Studies : Comparing datasets at 100 K vs. 293 K to distinguish static disorder from thermal motion .
- High-Resolution Synchrotron XRD : Enhances data accuracy (e.g., ) by reducing absorption errors .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) that influence packing .
How can computational modeling predict the biological interactions of (Cyclohexylmethyl)(triphenyl)stannane?
Advanced Research Focus
Molecular docking and MD simulations assess interactions with biomolecules:
- Enzyme Inhibition : Sn compounds bind to cysteine residues in metalloenzymes (e.g., carbonic anhydrase), altering catalytic activity .
- Membrane Permeability : LogP values (~3.5) predict moderate lipid solubility, enabling cellular uptake .
Validation requires in vitro assays (e.g., IC measurements) to correlate computational predictions with experimental toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
